N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound featuring a furan ring system and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the furan ring system One common approach is the reaction of furfural with appropriate reagents to form the bis(furan-2-yl)ethyl moiety
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan ring system makes it a valuable precursor in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine: N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide may have medicinal properties, such as anti-inflammatory or antioxidant effects. Further research is needed to explore its potential as a therapeutic agent.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide exerts its effects involves interactions with molecular targets and pathways. The furan ring system and the dimethoxyphenyl group may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Furan-2-ylmethyl acetamide: Similar in structure but lacks the bis(furan-2-yl)ethyl moiety.
2-(3,4-Dimethoxyphenyl)acetamide: Similar in structure but lacks the furan ring system.
Bis(furan-2-yl)ethylamine: Similar in structure but lacks the acetamide group.
Uniqueness: N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to its combination of furan rings and dimethoxyphenyl group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-18-8-7-14(11-19(18)24-2)12-20(22)21-13-15(16-5-3-9-25-16)17-6-4-10-26-17/h3-11,15H,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIDJRVSKTXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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